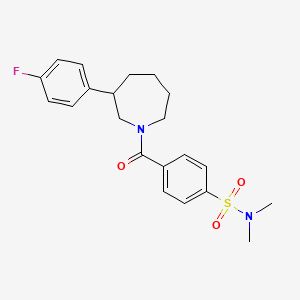

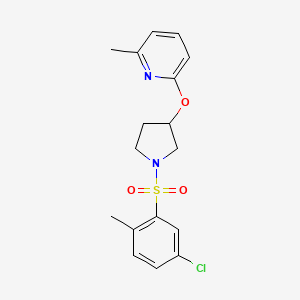

(3S,4R)-4-Imidazol-1-yloxolan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

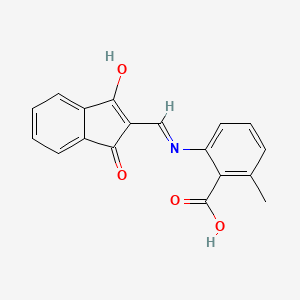

(3S,4R)-4-Imidazol-1-yloxolan-3-amine, also known as IYO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IYO is a chiral compound, meaning it has a non-superimposable mirror image, and it has been shown to exhibit a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Antibiotic Selection in Genetic Engineering

G418 disulfate: , a compound structurally related to “(3S,4R)-4-Imidazol-1-yloxolan-3-amine”, is widely used in the field of genetic engineering. It serves as a selection agent for bacteria or fungi that are resistant to G418, following transformation procedures . This application is crucial for maintaining cultures of genetically modified cells, ensuring that only those with the desired genetic alterations survive.

Protein Synthesis Inhibition Studies

The compound’s ability to inhibit protein synthesis by blocking the elongation step in ribosomes is leveraged in research to understand the mechanisms of protein synthesis in both prokaryotic and eukaryotic cells . This has implications for studying various diseases and developing new therapeutic strategies.

Antileishmanial Activity

In the field of parasitology, derivatives of “(3S,4R)-4-Imidazol-1-yloxolan-3-amine” have been used as reference compounds in studying antileishmanial activity. This involves understanding how these compounds can inhibit the growth of Leishmania parasites, which are responsible for the disease leishmaniasis .

RNA-binding Ligand Interaction

Researchers have employed this compound in studying RNA-binding ligands and their interactions with aptamers. This interaction is significant as it can prevent the binding and cutting of dicer to RNA duplexes, which is a critical step in the RNA interference (RNAi) pathway .

Cell Culture Applications

In cell culture, the compound is used at specific concentrations to inhibit the initiation and elongation steps of protein synthesis. This is particularly useful in the study of cell death mechanisms and the development of cell lines for various research applications .

Synthesis of Organic Compounds

“(3S,4R)-4-Imidazol-1-yloxolan-3-amine” finds utility in synthetic chemistry as a catalyst for the synthesis of various organic compounds, including amides, esters, and amines. This application is fundamental in the development of new materials and pharmaceuticals .

Propiedades

IUPAC Name |

(3S,4R)-4-imidazol-1-yloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-6-3-11-4-7(6)10-2-1-9-5-10/h1-2,5-7H,3-4,8H2/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOXUUQESAOWJS-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-Imidazol-1-yloxolan-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2866073.png)

![3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride](/img/structure/B2866084.png)

![3-((4-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2866088.png)